molecular formula C6H12O4 B3189827 4,4-dimethoxybutanoic Acid CAS No. 35848-90-9

4,4-dimethoxybutanoic Acid

Cat. No.: B3189827
CAS No.: 35848-90-9
M. Wt: 148.16 g/mol
InChI Key: ZYQXJBONHXBUKI-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutanoic acid is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol It is a derivative of butanoic acid, characterized by the presence of two methoxy groups attached to the fourth carbon atom in the butanoic acid chain

Scientific Research Applications

4,4-Dimethoxybutanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Radiopaque Compounds: Derivatives of this compound are used in medical imaging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxybutanoic acid typically involves the reaction of butanoic acid derivatives with methanol in the presence of an acid catalyst. One common method includes the esterification of butanoic acid followed by methoxylation. The reaction conditions often require controlled temperatures and the use of a strong acid catalyst to facilitate the formation of the dimethoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where butanoic acid is reacted with methanol under acidic conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4,4-dimethoxybutanoic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with receptors to exert its effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    4,4-Dimethoxy-2-butanone: A related compound used in organic synthesis and industrial applications.

    3-Hydroxybutanoic Acid: Another butanoic acid derivative with different functional groups and applications.

Uniqueness: 4,4-Dimethoxybutanoic acid is unique due to its dual methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4,4-dimethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQXJBONHXBUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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